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Introduction

GSK3117391, also known as ESM-HDAC391, is a novel, orally bioavailable histone
deacetylase (HDAC) inhibitor with a uniqgue myeloid-targeting mechanism. As a potent inhibitor
of HDAC enzymes, GSK3117391 modulates the acetylation of histones and other non-histone
proteins, leading to the regulation of gene expression. This activity can induce cell cycle arrest,
apoptosis, and differentiation in cancer cells. Of particular interest is its targeted delivery to
mononuclear myeloid cells, which may offer a therapeutic advantage in hematological
malignancies and other cancers where myeloid cells play a crucial role.[1]

These application notes provide a summary of the available data on GSK3117391 and detailed
protocols for its use in cancer cell line studies.

Data Presentation

The following tables summarize the available quantitative data for GSK3117391 and its active
metabolite, HDAC189. Currently, comprehensive public data on the half-maximal inhibitory
concentration (IC50) of GSK3117391 across a broad range of cancer cell lines is limited. The
data presented below is derived from preclinical studies. Researchers are encouraged to
determine the IC50 values for their specific cell lines of interest using the protocols provided.

Table 1: In Vitro Inhibitory Activity of GSK3117391 and its Metabolite
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Compound Assay IC50 (nM) Source
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GSK3117391 (ESM-
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HDAC391)

Assay

] HeLa Cell Nuclear
HDAC189 (Acid

] Extract Fluorometric 54 [1]
Metabolite)

Assay

GSK3117391 (ESM- TNFa Production in

) 174 [1]
HDAC391) LPS-Stimulated Blood

Signaling Pathways

HDAC inhibitors like GSK3117391 exert their anti-cancer effects by modulating key signaling
pathways that control cell proliferation, survival, and differentiation.

PU.1-CSF1R Signaling Pathway in Myeloid Cells

GSK3117391 has been shown to downregulate the Colony-Stimulating Factor 1 Receptor
(CSF1R), a key regulator of myeloid cell fate. This is particularly relevant for myeloid leukemias
where this pathway is often dysregulated. HDAC inhibition can interfere with the transcription
factor PU.1, which is essential for CSF1R expression.
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Caption: GSK3117391 inhibits HDAC, leading to reduced PU.1 activity and CSF1R expression.

Induction of Apoptosis

HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic
(death receptor) pathways. They can alter the expression of pro-apoptotic (e.g., Bax, Bak) and
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anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
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Caption: GSK3117391 induces apoptosis via intrinsic and extrinsic pathways.
Cell Cycle Arrest

HDAC inhibitors can cause cell cycle arrest at the G1/S and/or G2/M checkpoints by
upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and downregulating
cyclins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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